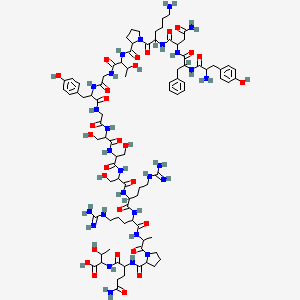
216862-58-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CEF14, EBV Rta Protein (28-37) involves peptide synthesis techniques. The peptide sequence is Asp-Tyr-Cys-Asn-Val-Leu-Asn-Lys-Glu-Phe. The synthesis typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to form peptide bonds.
Industrial Production Methods
Industrial production of peptides like CEF14, EBV Rta Protein (28-37) involves large-scale SPPS. The process includes the following steps:
Resin Loading: The first amino acid is attached to a resin.
Chain Elongation: Sequential addition of amino acids using coupling reagents.
Cleavage: The peptide is cleaved from the resin.
Purification: The crude peptide is purified using techniques like high-performance liquid chromatography (HPLC).
Lyophilization: The purified peptide is lyophilized to obtain a dry powder.
化学反应分析
Types of Reactions
CEF14, EBV Rta Protein (28-37) can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
科学研究应用
CEF14, EBV Rta Protein (28-37) has several scientific research applications:
Vaccine Development: It is used in the development of peptide-based vaccines targeting Epstein-Barr virus.
Cancer Research: It is used to study the role of Epstein-Barr virus in cancers such as nasopharyngeal carcinoma and Hodgkin’s lymphoma.
Drug Development: It is used in the development of antiviral drugs targeting Epstein-Barr virus.
作用机制
CEF14, EBV Rta Protein (28-37) exerts its effects by interacting with the immune system. It is recognized by HLA A24 molecules on the surface of antigen-presenting cells, which present the peptide to cytotoxic T lymphocytes (CTLs). This interaction triggers an immune response against cells infected with Epstein-Barr virus . The molecular targets involved include HLA A24 molecules and T cell receptors on CTLs .
相似化合物的比较
Similar Compounds
CEF14, EBV Rta Protein (28-37): HLA A24-restricted epitope from Epstein-Barr virus Rta protein.
CEF14, EBV Rta Protein (29-38): Another epitope from Epstein-Barr virus Rta protein with a slightly different sequence.
CEF14, EBV Rta Protein (27-36): Another epitope from Epstein-Barr virus Rta protein with a slightly different sequence.
Uniqueness
CEF14, EBV Rta Protein (28-37) is unique due to its specific sequence and its ability to be recognized by HLA A24 molecules. This specificity makes it a valuable tool for studying immune responses in individuals with the HLA A24 allele .
属性
CAS 编号 |
216862-58-7 |
|---|---|
分子式 |
C₅₅H₈₁N₁₃O₁₈S |
分子量 |
1244.37 |
序列 |
One Letter Code: DYCNVLNKEF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



